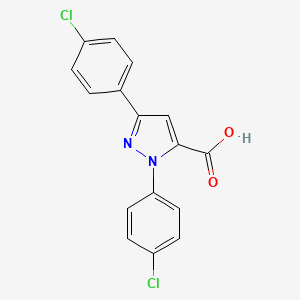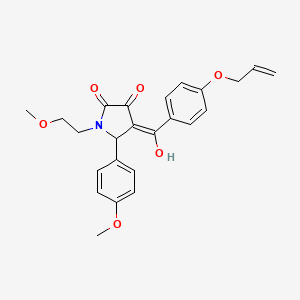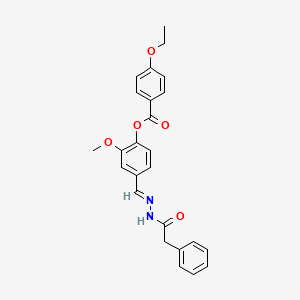![molecular formula C29H23N5O3S2 B12013352 (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12013352.png)
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a morpholinylsulfonyl group
Métodos De Preparación
The synthesis of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile typically involves multi-step organic reactions. The preparation methods often include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Morpholinylsulfonyl Group: This step typically involves the sulfonylation of a phenyl ring with morpholine and a sulfonyl chloride.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole intermediates with the morpholinylsulfonyl phenyl group under suitable conditions, often using a base and a solvent like DMF (dimethylformamide).
Análisis De Reacciones Químicas
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming imines or amides.
Aplicaciones Científicas De Investigación
(2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or interact with receptors to alter cellular signaling.
Comparación Con Compuestos Similares
Similar compounds to (2E)-2-(1,3-Benzothiazol-2-YL)-3-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-propenenitrile include:
Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.
Morpholinylsulfonyl Compounds: Molecules containing the morpholinylsulfonyl group attached to different aromatic systems.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C29H23N5O3S2 |
|---|---|
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H23N5O3S2/c30-19-22(29-31-26-8-4-5-9-27(26)38-29)18-23-20-34(24-6-2-1-3-7-24)32-28(23)21-10-12-25(13-11-21)39(35,36)33-14-16-37-17-15-33/h1-13,18,20H,14-17H2/b22-18+ |
Clave InChI |
ZJNWYSMKVPSJFF-RELWKKBWSA-N |
SMILES isomérico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)


![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B12013324.png)



![N-[4-(dimethylamino)phenyl]-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013351.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12013360.png)

